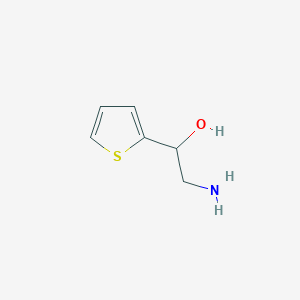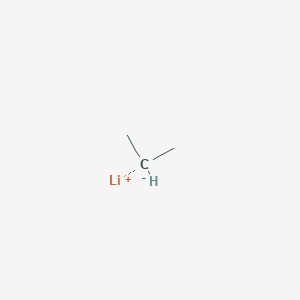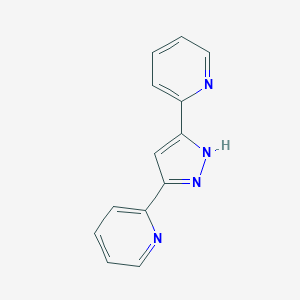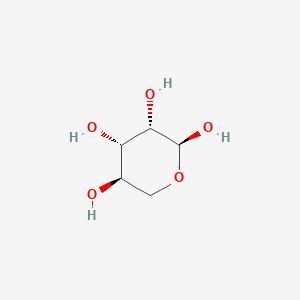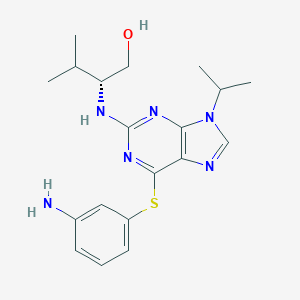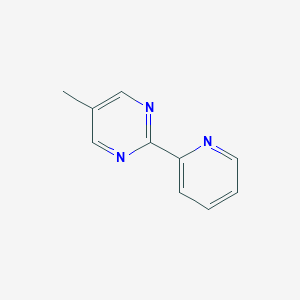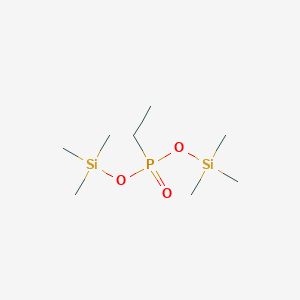
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester
Descripción general
Descripción
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester is a type of organophosphorus compound. It has a molecular formula of C14H40NO3PSi4 and a molecular weight of 413.7881 . This compound is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Synthesis Analysis
Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The yield of diethyl tri-methylsilyl phosphite 3c is 78% (HMDS) and 86% (DETS) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C14H40NO3PSi4/c1-20(2,3)15(21(4,5)6)13-14-19(16,17-22(7,8)9)18-23(10,11)12/h13-14H2,1-12H3 .Chemical Reactions Analysis
The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . The quantitative dealkylation of these compounds requires more time than their simple methylphosphonate diester counterparts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 413.7881 .Aplicaciones Científicas De Investigación
Organosilicon-Phosphonate Compounds
Bis(trimethylsilyl)phosphite reacts with vinyltrimethylsilane and vinyltriethoxysilane, resulting in the creation of organosilicon-phosphonate compounds. These compounds have potential applications in novel materials for surface treatments and modifications. The process involves solvothermal synthesis and alcoholysis to prepare the silyl-substituted esters of organosilicon-phosphonate compounds, like 2-Trimethylsilylethanephosphonic acid (Mahmoudkhani, Langer, & Lindqvist, 2003).
Fluorescent Dyes and Adsorption Studies
Bis(phosphonic acids) modified with primary amine or carboxylic acid groups on the benzene ring can be prepared in both bis(phosphonate) tetraesters and corresponding free acids forms. These phosphonic acid esters are suitable for further derivation, such as conjugation through the amide bond. This leads to the creation of bis(phosphonate)-containing fluorescent probes, which are used in adsorption studies with hydroxyapatite, a model for bone tissue (David et al., 2013).
Novel Synthesis Pathways
A new synthesis pathway allows direct access to 1-hydroxymethylene-1,1-bis(phosphonic acids) functionalized with a carboxylic function on the side chain. This methodology also describes the formation of an original cyclic bis(phosphonate) obtained from phthalic anhydride, highlighting innovative approaches to bis(phosphonate) structures (Guénin, Degache, Liquier, & Lecouvey, 2004).
Biomedical Applications and Antimicrobial Properties
In the biomedical field, bis(trimethylsilyl) esters of phosphonic acids are utilized in the synthesis of prodrugs, demonstrating significant anticancer, anti-HIV, and immunomodulatory activities. These compounds have also shown high antimicrobial activity against specific bacteria and cytotoxicity toward human cancer cell lines (Jansa et al., 2011); (Strobykina et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, the study and application of “Phosphonic acid, ethyl-, bis(trimethylsilyl) ester” and similar compounds have a promising future.
Propiedades
IUPAC Name |
[ethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTLUCJSQZGZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23O3PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333944 | |
| Record name | Phosphonic acid, ethyl-, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, ethyl-, bis(trimethylsilyl) ester | |
CAS RN |
1641-57-2 | |
| Record name | Phosphonic acid, ethyl-, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
